molecular formula C24H21ClFN5O B2539705 (4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone CAS No. 899952-65-9

(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

Cat. No. B2539705
CAS RN: 899952-65-9
M. Wt: 449.91
InChI Key: SXCUGBWASZZVCU-UHFFFAOYSA-N
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Description

(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H21ClFN5O and its molecular weight is 449.91. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Pharmacophore Models

One study focused on the molecular interaction of a related antagonist with the CB1 cannabinoid receptor, utilizing the AM1 molecular orbital method for conformational analysis. This research developed unified pharmacophore models for CB1 receptor ligands, contributing to understanding the molecular basis of antagonist activity and potentially guiding the design of new therapeutic agents (Shim et al., 2002).

Structural Analysis and Disorder Treatment

Another study presented the synthesis and structural analysis of isomorphous structures related to the compound, illustrating the chlorine-methyl exchange rule. This work highlighted the importance of addressing structural disorder to improve the quality of structural descriptions, which is crucial for the development of pharmaceuticals and materials with precise molecular configurations (Rajni Swamy et al., 2013).

Antimicrobial Activity

Research on synthesizing and evaluating antimicrobial activity demonstrated that derivatives of the compound showed promising results against various bacterial strains. This suggests potential applications in developing new antimicrobial agents to combat resistant bacterial infections (Kumar et al., 2012).

Antiviral and Antitumor Activities

Further studies explored the synthesis of novel pyrimidinyl pyrazole derivatives, including the evaluation of their cytotoxic activity against tumor cell lines and antiviral activities. Such research indicates the compound's potential role in the development of new therapeutics for cancer and viral infections (Naito et al., 2005).

Neuropharmacology and Pain Management

The compound has also been investigated for its potential in neuropharmacology and pain management. Studies on analogs with high efficacy at 5-HT1A receptors showed long-term analgesia in rodent models of chronic nociceptive and neuropathic pain, suggesting its utility in developing new pain management therapies (Colpaert et al., 2004).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could lead to alterations in cell signaling, gene expression, or other cellular functions.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect a variety of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

A similar compound has been reported to display excellent biochemical and cellular potency, microsomal stability, and oral bioavailability , suggesting that this compound may also possess favorable pharmacokinetic properties.

Result of Action

Given the diverse biological activities of similar compounds , this compound may induce a variety of molecular and cellular effects, depending on the specific targets and pathways it affects.

properties

IUPAC Name

(4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClFN5O/c1-16-21-22(25)18(15-27-23(21)31(28-16)17-7-3-2-4-8-17)24(32)30-13-11-29(12-14-30)20-10-6-5-9-19(20)26/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCUGBWASZZVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

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